molecular formula C20H28N2O3 B5966783 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone

Cat. No. B5966783
M. Wt: 344.4 g/mol
InChI Key: UZIWNGSVWALRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the class of benzamide opioids and has been used in scientific research for its analgesic properties.

Mechanism of Action

The mechanism of action of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves its binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone also activates the reward pathway in the brain, which can lead to the development of addiction.
Biochemical and Physiological Effects:
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been found to be more potent than morphine and has a shorter duration of action. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been associated with several adverse effects, including respiratory depression, cardiac arrest, and death.

Advantages and Limitations for Lab Experiments

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several advantages for lab experiments, including its potency and selectivity for the mu-opioid receptor. It has also been found to be effective in animal models of pain and opioid addiction. However, 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has several limitations, including its potential for abuse and addiction, as well as its adverse effects on respiratory and cardiovascular function.

Future Directions

There are several future directions for the study of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone, including its potential use in the treatment of opioid addiction and withdrawal. It may also be useful in the development of novel analgesics that do not produce the adverse effects associated with traditional opioids. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone.

Synthesis Methods

The synthesis of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone involves the reaction of 4-chlorobutyryl chloride with 2-(2-phenylethyl)-4-morpholinone to form 4-chlorobutyryl-2-(2-phenylethyl)-4-morpholinone. This intermediate is then reacted with piperidine to form 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone. The synthesis method has been described in several scientific publications and is relatively easy to perform.

Scientific Research Applications

1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has been used in scientific research to study its analgesic properties. It has been found to be a potent and selective mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signals, resulting in analgesia. 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-piperidinone has also been studied for its potential use in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c23-19-8-4-5-12-21(19)13-11-20(24)22-14-15-25-18(16-22)10-9-17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIWNGSVWALRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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